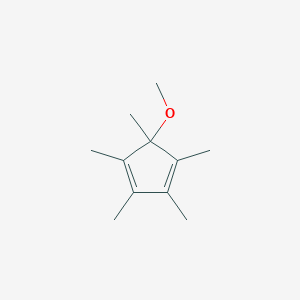![molecular formula C15H14N2O3 B14291393 2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid CAS No. 120977-77-7](/img/structure/B14291393.png)
2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a carbamoyl group attached to a 3,4-dimethylphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Carbamoyl Intermediate: The starting material, 3,4-dimethylaniline, is reacted with phosgene to form the corresponding isocyanate intermediate.
Coupling with Pyridine Derivative: The isocyanate intermediate is then coupled with a pyridine-3-carboxylic acid derivative under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
相似化合物的比较
Similar Compounds
- 2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-4-carboxylic acid
- 2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-2-carboxylic acid
- 2-[(3,4-Dimethylphenyl)carbamoyl]pyrimidine-3-carboxylic acid
Uniqueness
2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethylphenyl group also contributes to its distinct properties compared to other similar compounds.
属性
CAS 编号 |
120977-77-7 |
|---|---|
分子式 |
C15H14N2O3 |
分子量 |
270.28 g/mol |
IUPAC 名称 |
2-[(3,4-dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H14N2O3/c1-9-5-6-11(8-10(9)2)17-14(18)13-12(15(19)20)4-3-7-16-13/h3-8H,1-2H3,(H,17,18)(H,19,20) |
InChI 键 |
YAXJEEGOENTEDJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=N2)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


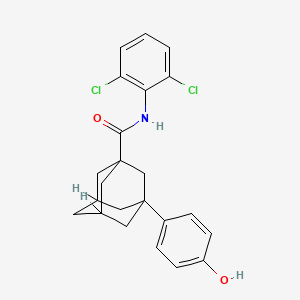
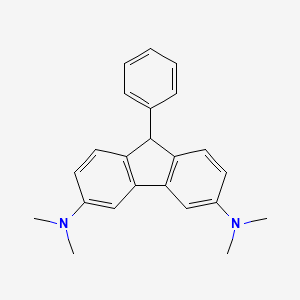
![Benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)-](/img/structure/B14291322.png)
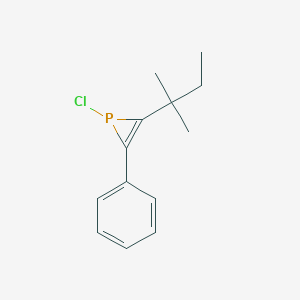
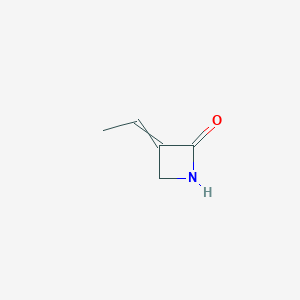


![3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate](/img/structure/B14291341.png)
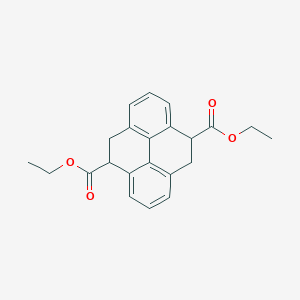
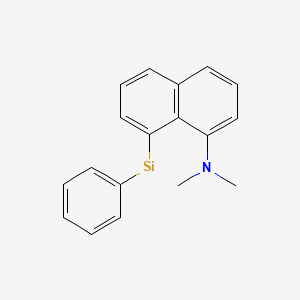
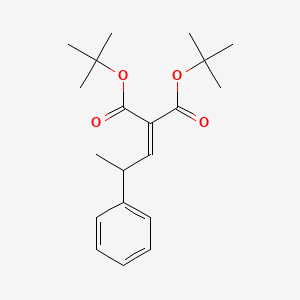

![3',3'-Dimethyl-1'-octadecyl-1',3'-dihydrospiro[1-benzopyran-2,2'-indole]-8-carboxylic acid](/img/structure/B14291384.png)
